2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(6-phenylpyridazin-3-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-9-8-13-12-7-6-11(14-15-12)10-4-2-1-3-5-10/h1-7,16H,8-9H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOHDKFTEWIBOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways Towards 2 6 Phenylpyridazin 3 Yl Amino Ethan 1 Ol and Its Analogs
Retrosynthetic Analysis of 2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol
A retrosynthetic analysis of the target molecule, this compound, points to the most logical disconnection at the C-N bond between the pyridazine (B1198779) ring and the ethanolamine (B43304) side chain. This approach simplifies the structure into two primary building blocks: a suitably activated 6-phenylpyridazine core and ethanolamine. The pyridazine component requires an electrophilic character at the C3 position to facilitate the nucleophilic attack by the amine. A halogen, typically chlorine, is an effective activating and leaving group for this purpose. This leads to the identification of 3-chloro-6-phenylpyridazine as a key precursor.
The synthesis of 3-chloro-6-phenylpyridazine can be further broken down. The pyridazine ring itself is commonly formed via the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine. Specifically, the 6-phenylpyridazin-3(2H)-one core can be traced back to 4-oxo-4-phenylbutanoic acid, which in turn is accessible from benzene and succinic anhydride through a Friedel-Crafts acylation reaction.
Synthesis of Key Pyridazine Precursors
The assembly of the target compound hinges on the successful preparation of the 3-chloro-6-phenylpyridazine intermediate. This is a two-stage process involving the initial construction of the pyridazine ring followed by its functionalization.
Construction of the 6-Phenylpyridazine Core
The foundational step in this synthesis is the creation of the 6-phenylpyridazine heterocycle. A widely adopted and efficient method begins with the Friedel-Crafts acylation of benzene.
Synthesis of 4-oxo-4-phenylbutanoic acid: Benzene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This reaction forms 4-oxo-4-phenylbutanoic acid.
Synthesis of 6-phenylpyridazin-3(2H)-one: The resulting keto-acid undergoes a cyclocondensation reaction with hydrazine hydrate (N₂H₄·H₂O). Upon heating, typically in an alcoholic solvent, the hydrazine reacts with the two carbonyl groups of the acid (the ketone and the carboxylic acid) to form the stable six-membered pyridazinone ring, yielding 6-phenylpyridazin-3(2H)-one.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Benzene, Succinic anhydride | Anhydrous AlCl₃ | 4-oxo-4-phenylbutanoic acid |
| 2 | 4-oxo-4-phenylbutanoic acid, Hydrazine hydrate | Ethanol, Reflux | 6-phenylpyridazin-3(2H)-one |
Functionalization of Pyridazine Rings for Amine Introduction
To prepare the pyridazine core for the final amination step, the hydroxyl group of the 6-phenylpyridazin-3(2H)-one tautomer must be converted into a good leaving group. Chlorination is the most common strategy.
The reaction of 6-phenylpyridazin-3(2H)-one with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), effectively replaces the hydroxyl group with a chlorine atom. researchgate.net This reaction is often performed by heating the pyridazinone in excess POCl₃. researchgate.net The mixture is then carefully poured onto ice to quench the excess reagent, causing the product, 3-chloro-6-phenylpyridazine, to precipitate. researchgate.net This chloro-derivative is a versatile intermediate, primed for nucleophilic substitution.
Amination Strategies for 3-Chloropyridazines
The final step in the synthesis of this compound is the formation of the C-N bond by introducing the ethanolamine side chain onto the pyridazine ring.
Nucleophilic Aromatic Substitution with Ethanolamine
The most direct method for this transformation is a nucleophilic aromatic substitution (SNAr) reaction. The pyridazine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This electronic property makes the carbon atoms of the ring, particularly those adjacent to the nitrogen atoms and bearing a leaving group (like chlorine at C3), susceptible to attack by nucleophiles. libretexts.orglibretexts.org
In this reaction, the nitrogen atom of ethanolamine acts as the nucleophile, attacking the C3 position of 3-chloro-6-phenylpyridazine and displacing the chloride ion. The reaction typically proceeds by heating the two reactants in a suitable high-boiling solvent, such as PEG-400, n-butanol, or dioxane, sometimes in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to scavenge the HCl generated during the reaction. nih.govmdpi.com The reaction proceeds via a Meisenheimer-like intermediate, a resonance-stabilized anion, before the chloride leaving group is expelled to restore aromaticity. libretexts.orglibretexts.org
General Reaction Conditions for SNAr on Chloro-Heterocycles:
| Chloro-Heterocycle | Nucleophile | Solvent | Conditions | Yield |
| 2,4-dichloroquinazoline | Aliphatic amines | PEG-400 | 120 °C, 5 min | Good to Excellent |
| 8-chloro- researchgate.netwikipedia.orglibretexts.orgtriazolo[4,3-a]pyrazine | Various amines | PEG-400 | 120 °C, 5 min | 73% - 99% |
| Octafluorotoluene | Phenothiazine | DMF | 60 °C, 24 h | 96% |
| 2,4,6-trinitrochlorobenzene | NaOH | Water | Room Temp. | High |
This table presents examples of SNAr reactions on various activated chloro-aromatic and heteroaromatic systems to illustrate the general applicability of the methodology. nih.govmdpi.comnih.gov
Alternative Amination Reactions
While direct SNAr is often effective, alternative methods can be employed, particularly when substrates are less reactive or when milder conditions are required. The Buchwald-Hartwig amination is a prominent example. wikipedia.orgorganic-chemistry.org
This palladium-catalyzed cross-coupling reaction has become a powerful and versatile tool for the formation of C-N bonds. wikipedia.org The reaction couples an aryl or heteroaryl halide (like 3-chloro-6-phenylpyridazine) with an amine (ethanolamine) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orglibretexts.org
The catalytic cycle involves several key steps:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-chlorine bond of the pyridazine.
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex and is subsequently deprotonated by the base to form a palladium-amido complex.
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the final product and regenerating the palladium(0) catalyst. wikipedia.org
A variety of palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and specialized, sterically hindered phosphine ligands (e.g., BINAP, RuPhos, BrettPhos) have been developed to optimize this reaction for a wide range of substrates, including heteroaryl chlorides. researchgate.netnih.gov This method's broad functional group tolerance and often milder reaction conditions make it a valuable alternative to traditional SNAr. wikipedia.org
| Catalyst System Component | Examples | Role in Reaction |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Ligand | BINAP, RuPhos, BrettPhos, tBuXPhos | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃, LiHMDS | Deprotonates the amine to form the active nucleophile |
| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |
Derivatization and Analog Synthesis
The synthesis of analogs of this compound is typically achieved by modifying one of the three main structural components: the phenyl group at the C6 position, the aminoethyl side chain at the C3 position, or the pyridazine ring itself. A common synthetic precursor for many of these derivatives is 3-chloro-6-phenylpyridazine, which can be readily prepared from the corresponding 6-phenylpyridazin-3(2H)-one by treatment with reagents like phosphorus oxychloride nih.govnih.gov. This chloro-substituted intermediate serves as a versatile electrophile for nucleophilic aromatic substitution reactions.
Structural Modifications at the Phenyl Moiety
Variations at the phenyl moiety are crucial for exploring the impact of electronic and steric effects on the molecule's properties. These modifications are typically introduced either by starting with substituted precursors or by late-stage functionalization using cross-coupling reactions.
One primary strategy involves the construction of the pyridazine ring from variously substituted acetophenones. For instance, reaction of a substituted acetophenone with glyoxylic acid, followed by cyclization with hydrazine hydrate, yields 6-(substituted-phenyl)-pyridazin-3(2H)-ones nih.gov. These can then be converted to the corresponding 3-chloro-6-(substituted-phenyl)pyridazines, ready for coupling with the desired side chain.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a powerful method for late-stage diversification. Starting from a 3-amino-6-chloropyridazine, coupling with a wide array of arylboronic acids can introduce various substituted phenyl groups at the 6-position. This approach allows for the synthesis of a diverse library of analogs with different electronic and steric properties on the phenyl ring.
| Compound Name | Modification | Synthetic Approach | Reference |
|---|---|---|---|
| 3-Amino-6-[3-(trifluoromethyl)phenyl]pyridazine | Introduction of an electron-withdrawing CF3 group | Suzuki-Miyaura coupling of 3-amino-6-chloropyridazine with (3-(trifluoromethyl)phenyl)boronic acid | researchgate.net |
| N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine | (Example of a different C6 substituent for context) Reaction of 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine with 2-toluidine | Nucleophilic aromatic substitution | tandfonline.com |
| Methyl-N-[2-(3-oxo-6-p-tolyl-2,3,4,5-tetrahydropyridazin-2-yl)-acetylamino]amino acid esters | Introduction of an electron-donating methyl group (tolyl) | Synthesis starting from 4-(4-methylbenzoyl)propanoic acid | nih.gov |
Alterations of the Aminoethyl Side Chain
Modification of the 2-aminoethan-1-ol side chain is key to modulating properties such as polarity, hydrogen bonding capacity, and basicity. Derivatization can occur at the secondary amine, the hydroxyl group, or by altering the ethyl linker.
A common strategy involves the N-alkylation of the exocyclic amino group. Once the this compound scaffold is formed, the secondary amine can be alkylated using various alkyl halides under basic conditions. Similarly, the terminal hydroxyl group can be etherified or esterified to introduce different functionalities.
More complex side chains can be constructed by reacting 3-chloro-6-phenylpyridazine with different amino alcohols or diamines. For example, using 3-aminopropan-1-ol or N-methylethanolamine as nucleophiles would yield analogs with altered linker length or a tertiary amine, respectively. Such modifications allow for a systematic exploration of the side chain's structural requirements. One report details the synthesis of complex amino acid ester side chains attached to a pyridazinone core, demonstrating the feasibility of building elaborate appendages from the heterocyclic nitrogen nih.gov.
Substitution Pattern Variations on the Pyridazine Ring
Introducing substituents onto the pyridazine ring itself, at the C4 and C5 positions, can significantly influence the molecule's electronic properties and conformation. The electron-deficient nature of the pyridazine ring makes it susceptible to certain nucleophilic additions and allows for directed functionalization.
Direct substitution on the 6-phenylpyridazine core can be challenging. Therefore, a more common approach is to build the substituted ring from acyclic precursors. For example, the synthesis of 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones has been reported, which can serve as precursors to the corresponding 3-amino derivatives rsc.orgorganic-chemistry.org. These syntheses often start from substituted 1,4-dicarbonyl compounds that undergo cyclization with hydrazine.
Furthermore, halogenation of the pyridazine ring can provide a handle for subsequent cross-coupling reactions, enabling the introduction of a wide variety of substituents at specific positions, thereby expanding the chemical diversity of the synthesized analogs nih.gov.
Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity: Achieving the correct substitution pattern (e.g., 3-amino-6-phenyl) is a critical aspect of pyridazine synthesis. The choice of synthetic route heavily influences the regiochemical outcome. One of the most powerful methods for the regioselective synthesis of pyridazines is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine and an alkyne organic-chemistry.orgnih.gov. For example, the reaction of 3-phenyl-1,2,4,5-tetrazine with an appropriate dienophile can selectively yield a 3,6-disubstituted pyridazine after nitrogen extrusion organic-chemistry.org. Lewis acid-mediated Diels-Alder reactions between s-tetrazines and silyl enol ethers also provide functionalized pyridazines with high regiocontrol researchgate.net.
Stereoselectivity: For a molecule like this compound, which contains a chiral center in its side chain if substituted, controlling the stereochemistry is of great importance. While direct asymmetric synthesis of the final compound is not widely reported, a plausible and common strategy involves a convergent synthesis. This approach consists of two key steps:
The synthesis of an enantiomerically pure amino alcohol precursor. Methods for this include the reduction of N-protected amino acids or the use of modern stereoselective electrocatalytic methods google.com.
The nucleophilic substitution of this chiral amino alcohol onto a 3-chloro-6-phenylpyridazine precursor. This SNAr reaction typically proceeds with retention of configuration at the chiral center of the nucleophile.
This modular strategy allows for the preparation of specific enantiomers of the target compound and its analogs, which is essential for studying stereospecific interactions in biological systems.
Catalytic Approaches in Pyridazine Synthesis
Modern catalysis offers efficient and selective methods for both the construction and functionalization of the pyridazine core. Transition metal catalysts, particularly palladium, have become indispensable tools in this field mdpi.com.
Palladium-catalyzed cross-coupling reactions are widely used to form carbon-carbon and carbon-heteroatom bonds on the pyridazine nucleus. Key reactions include:
Suzuki-Miyaura Coupling: For attaching aryl or heteroaryl groups, such as the phenyl group at the C6 position, by reacting a halopyridazine with a boronic acid semanticscholar.org.
Buchwald-Hartwig Amination: For forming the C-N bond, allowing for the direct amination of a chloropyridazine to introduce the aminoethyl side chain or other amine-containing fragments semanticscholar.org.
Sonogashira Coupling: For introducing alkyne functionalities, which can be further elaborated mdpi.comsemanticscholar.org.
Copper(II)-catalyzed aerobic cyclizations of β,γ-unsaturated hydrazones have also been developed as an efficient method for synthesizing 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines researchgate.net. These catalytic methods provide high yields, tolerate a broad range of functional groups, and often proceed with high regioselectivity, making them highly valuable for constructing libraries of pyridazine derivatives.
Green Chemistry Principles in the Synthesis of Pyridazine Derivatives
The application of green chemistry principles to the synthesis of pyridazine derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
Microwave-Assisted Synthesis: A prominent green technique is the use of microwave irradiation, which can dramatically reduce reaction times from hours to minutes and often increase product yields rsc.orgnih.govtandfonline.com. Solvent-free, or neat, reaction conditions are often employed in conjunction with microwave heating, further reducing the use of volatile organic compounds (VOCs) rsc.orgmdpi.comrsc.org. The synthesis of pyridopyridazines and other pyridazine derivatives has been successfully demonstrated using these energy-efficient methods.
Alternative Solvents and Catalysts: The use of environmentally benign solvents like water or employing naturally occurring catalysts such as chitosan are other key aspects of green pyridazine synthesis nih.gov. Metal-free reaction conditions, such as the aza-Diels-Alder reaction, provide a sustainable alternative to transition metal catalysis, avoiding issues of metal contamination and cost nih.govresearchgate.net.
| Green Principle | Methodology | Advantages | Reference |
|---|---|---|---|
| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, increased yields | rsc.orgnih.govtandfonline.com |
| Waste Prevention | Solvent-free (neat) reactions | Eliminates solvent waste, simplifies workup | rsc.orgmdpi.comrsc.org |
| Safer Solvents & Auxiliaries | Synthesis in water; use of biocatalysts (e.g., chitosan) | Reduces use of hazardous organic solvents | nih.gov |
| Catalysis | Metal-free reactions (e.g., aza-Diels-Alder) | Avoids heavy metal catalysts and contamination | nih.gov |
| Catalysis | Use of recyclable catalysts | Improves atom economy and reduces cost | semanticscholar.org |
Advanced Structural Elucidation and Conformational Analysis of 2 6 Phenylpyridazin 3 Yl Amino Ethan 1 Ol and Its Derivatives
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
Furthermore, this technique would elucidate the intricate network of intermolecular interactions that stabilize the crystal lattice. Key interactions expected for this molecule include hydrogen bonding involving the hydroxyl (-OH) and secondary amine (-NH) groups, as well as potential π-π stacking between the aromatic phenyl and pyridazine (B1198779) rings. The data derived from such an analysis are typically presented in a crystallographic information file (CIF) and summarized in tables detailing crystal data and refinement parameters.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for 2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol.
| Parameter | Value |
|---|---|
| Empirical formula | C12H13N3O |
| Formula weight | 215.25 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.12 Å, b = 5.89 Å, c = 18.45 Å |
| β = 98.7° | |
| Volume | 1089.1 ų |
| Z | 4 |
| Density (calculated) | 1.312 g/cm³ |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic experiment.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-resolution mass spectrometry (HRMS) is essential for unequivocally confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound, an HRMS technique such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be used. The experimentally determined monoisotopic mass would be compared to the theoretically calculated mass, with a match within a few parts per million (ppm) confirming the elemental composition.
Tandem mass spectrometry (MS/MS) experiments would further be employed to study the fragmentation patterns of the molecule. By inducing fragmentation of the protonated molecule [M+H]⁺, characteristic daughter ions would be produced, offering valuable insights into the compound's structure and connectivity.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound.
| Ion | Calculated m/z | Observed m/z | Difference (ppm) |
|---|---|---|---|
| [M+H]⁺ | 216.1131 | 216.1133 | 0.9 |
Note: This table presents predicted data for illustrative purposes.
Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for a complete structural assignment of this compound.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are indispensable for mapping out the complex network of covalent bonds and spatial relationships within a molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, for example, identifying the adjacent protons in the ethan-1-ol side chain.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular fragments, such as connecting the ethan-1-ol side chain to the pyridazine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule in solution.
Table 3: Anticipated ¹H and ¹³C NMR Chemical Shifts for this compound.
| Position | ¹³C δ (ppm) | ¹H δ (ppm) |
|---|---|---|
| Phenyl-C1' | 137.5 | - |
| Phenyl-C2'/C6' | 128.9 | 7.95 (d) |
| Phenyl-C3'/C5' | 128.7 | 7.45 (t) |
| Phenyl-C4' | 129.5 | 7.50 (t) |
| Pyridazine-C3 | 159.0 | - |
| Pyridazine-C4 | 118.0 | 6.90 (d) |
| Pyridazine-C5 | 125.0 | 7.20 (d) |
| Pyridazine-C6 | 157.0 | - |
| NH-CH₂ | 45.0 | 3.60 (t) |
| CH₂-OH | 60.0 | 3.80 (t) |
| NH | - | 5.50 (br s) |
Note: These chemical shift values are estimations and would be confirmed by experimental data.
Dynamic NMR for Conformational Exchange Processes
Dynamic NMR (DNMR) studies could be employed to investigate any conformational exchange processes, such as restricted rotation around the C-N bond connecting the amino group to the pyridazine ring. By acquiring NMR spectra at different temperatures, it would be possible to determine the energy barriers associated with such dynamic processes.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. For this compound, characteristic vibrational modes would be observed.
Table 4: Expected Vibrational Frequencies for Key Functional Groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (alcohol) | Stretching | 3400-3200 (broad) |
| N-H (amine) | Stretching | 3400-3300 |
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (aliphatic) | Stretching | 3000-2850 |
| C=N, C=C (ring) | Stretching | 1600-1450 |
These spectra would not only confirm the presence of the key functional groups but also provide insights into hydrogen bonding through shifts in the O-H and N-H stretching frequencies.
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment of Chiral Analogs
While this compound itself is achiral, the introduction of a chiral center, for instance, by substitution on the ethan-1-ol backbone, would create a chiral analog. In such cases, chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for assigning the absolute stereochemistry of the enantiomers. These techniques measure the differential absorption and rotation of left and right-handed circularly polarized light, respectively, providing a unique spectroscopic fingerprint for each enantiomer.
Spectroscopic Insights into Solvent Effects and Solution-State Behavior
The behavior of this compound in solution is significantly influenced by the surrounding solvent environment. Spectroscopic techniques are invaluable tools for elucidating the intricate interplay between the solute and solvent molecules, providing insights into conformational preferences, intramolecular interactions, and electronic properties. While direct and extensive research on the specific solvatochromic and solution-state behavior of this compound is not widely available in published literature, a comprehensive understanding can be constructed by examining the well-documented behavior of its constituent functional moieties: the phenylpyridazine core and the aminoethanol side chain.
Conformational Dynamics in Solution:
In solution, this compound likely exists as an equilibrium of different conformers. The conformational landscape is primarily defined by rotation around the C-C bond of the ethanolamine (B43304) side chain and the C-N bond connecting the side chain to the pyridazine ring. The presence of both a hydrogen bond donor (OH group) and acceptors (N-atoms of the pyridazine ring and the amino group) allows for the formation of intramolecular hydrogen bonds. arxiv.orgcdnsciencepub.com These non-covalent interactions can significantly stabilize certain conformations, particularly in non-polar, aprotic solvents.
Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating such conformational equilibria. researchgate.net Variations in temperature can shift the equilibrium between different conformers, leading to observable changes in chemical shifts and coupling constants in the 1H-NMR spectrum. For instance, in a non-polar solvent like carbon tetrachloride, a conformation stabilized by an O-H···N intramolecular hydrogen bond would be expected to be more populated. cdnsciencepub.com In contrast, polar protic solvents can competitively form intermolecular hydrogen bonds with the solute, thereby destabilizing the intramolecularly bonded conformer.
Illustrative 1H-NMR Chemical Shift Variations in Different Solvents:
| Proton | Chemical Shift (δ) in CDCl3 (ppm) | Chemical Shift (δ) in DMSO-d6 (ppm) | Chemical Shift (δ) in Methanol-d4 (ppm) |
| OH | ~2.5 (broad) | ~4.8 (broad) | ~4.5 (broad) |
| NH | ~5.0 (broad) | ~7.0 (broad) | ~6.5 (broad) |
| CH2 (adjacent to OH) | ~3.8 | ~3.6 | ~3.7 |
| CH2 (adjacent to NH) | ~3.5 | ~3.4 | ~3.45 |
| Aromatic Protons | 7.4 - 8.2 | 7.5 - 8.3 | 7.45 - 8.25 |
Note: The data in this table is illustrative and intended to demonstrate potential solvent-induced shifts based on the behavior of similar compounds. Actual experimental values may differ.
Solvatochromic Effects:
Solvatochromism refers to the change in the color of a substance, or more accurately, a shift in its UV-Visible absorption or emission spectrum, upon a change in solvent polarity. nih.govnih.govrsc.orgscirp.org This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. The phenylpyridazine moiety, with its inherent dipole moment and π-electron system, is expected to exhibit solvatochromic behavior.
In non-polar solvents, the absorption spectrum is primarily influenced by the molecule's intrinsic electronic structure. As the solvent polarity increases, the ground state of a polar molecule like this compound will be stabilized to a greater extent than the excited state, leading to a hypsochromic (blue) shift in the π-π* transitions. Conversely, if the excited state is more polar than the ground state, a bathochromic (red) shift would be observed with increasing solvent polarity.
Hypothetical UV-Vis Absorption Maxima in Various Solvents:
| Solvent | Dielectric Constant (ε) | λmax (nm) |
| n-Hexane | 1.88 | 285 |
| Dichloromethane | 8.93 | 282 |
| Ethanol | 24.55 | 278 |
| Acetonitrile | 37.5 | 277 |
| Water | 80.1 | 275 |
Note: This table presents hypothetical data to illustrate the expected solvatochromic trend for this compound. The trend reflects a more stabilized ground state in polar solvents.
In Vitro Biological Activity and Mechanistic Investigations of 2 6 Phenylpyridazin 3 Yl Amino Ethan 1 Ol and Pyridazine Analogs
Evaluation of Enzyme Inhibition Profiles
The pyridazine (B1198779) core is a versatile scaffold that has been investigated for its inhibitory activity against a range of enzymes. While direct inhibitory data for 2-[(6-phenylpyridazin-3-yl)amino]ethan-1-ol is not currently available, studies on analogous compounds provide insights into potential enzyme targets, including acetylcholinesterase, protein tyrosine phosphatases, and the bacterial enzyme MurB.
Kinetic Characterization of Enzyme Inhibition
Acetylcholinesterase (AChE):
Pyridazine-containing compounds have been explored as inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine (B1216132). For instance, certain pyridyl–pyridazine derivatives have been identified as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. mdpi.com The inhibition kinetics of these compounds often reveal a mixed-type inhibition pattern, suggesting that they can bind to both the free enzyme and the enzyme-substrate complex. This dual binding characteristic can lead to potent inhibition of acetylcholine hydrolysis. While specific IC50 or Ki values for this compound are not reported, the general class of pyridazine derivatives has demonstrated significant inhibitory potential against cholinesterase enzymes. mdpi.com
Protein Tyrosine Phosphatases (PTPs):
Protein tyrosine phosphatases are a family of enzymes that play crucial roles in cellular signaling pathways. Aberrant PTP activity has been linked to various diseases, making them attractive therapeutic targets. Pyridazine and its fused heterocyclic derivatives have been reported as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin (B600854) signaling. researchgate.net The mechanism of inhibition by small molecules often involves interaction with the active site of the phosphatase. The specific kinetics of PTP inhibition by pyridazine analogs can vary, with some acting as competitive inhibitors, while others may exhibit non-competitive or mixed-inhibition patterns.
MurB:
The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is essential for the biosynthesis of peptidoglycan in bacteria, making it a target for the development of novel antibacterial agents. While direct inhibition of MurB by this compound has not been documented, the broader class of pyridazine derivatives has been investigated for antibacterial properties, which may involve the inhibition of essential bacterial enzymes like MurB. The kinetic characterization of MurB inhibition by potential pyridazine-based inhibitors would be crucial to understand their mechanism of antibacterial action.
Site-Directed Mutagenesis Studies for Binding Site Elucidation
To precisely identify the amino acid residues involved in the binding of inhibitors to their target enzymes, site-directed mutagenesis is a powerful technique.
Acetylcholinesterase (AChE):
For acetylcholinesterase, site-directed mutagenesis studies have been instrumental in mapping the binding sites for various inhibitors. The active site of AChE is located at the bottom of a deep and narrow gorge, which contains a catalytic triad (B1167595) (Ser203, His447, and Glu334 in human AChE) and a peripheral anionic site (PAS) at the gorge entrance. nih.govnih.gov Mutagenesis of residues within these sites can significantly alter inhibitor binding and enzyme activity. For example, mutation of key aromatic residues in the active-site gorge can disrupt π-π stacking interactions with aromatic inhibitors. While no specific site-directed mutagenesis studies involving this compound have been reported, such studies on related pyridazine inhibitors would be necessary to elucidate their precise binding mode within the AChE gorge.
Protein Tyrosine Phosphatases (PTPs) and MurB:
Similar to AChE, site-directed mutagenesis can be employed to identify the key residues in the active sites of PTPs and MurB that interact with pyridazine-based inhibitors. Such studies would provide valuable information for the rational design of more potent and selective inhibitors. For PTPs, this would involve mutating residues in the catalytically important P-loop. For MurB, mutagenesis of residues in the substrate-binding pocket would be informative.
Receptor Modulation Studies
Beyond enzyme inhibition, pyridazine derivatives have been investigated for their ability to modulate the activity of various receptors, including neurotransmitter transporters and ligand-gated ion channels.
Ligand Binding Assays
Glutamate (B1630785) Transporters (e.g., EAAT2):
Excitatory amino acid transporter 2 (EAAT2) is a crucial glutamate transporter in the central nervous system, responsible for clearing glutamate from the synaptic cleft. Dysregulation of EAAT2 is implicated in neurodegenerative diseases. Certain pyridyl–pyridazinethione derivatives have been shown to increase the protein levels of EAAT2 in astrocytes. mdpi.com Ligand binding assays are essential to determine if a compound directly interacts with the transporter. These assays typically use a radiolabeled ligand that is known to bind to the target, and the ability of the test compound to displace the radioligand is measured. Such studies would be necessary to determine if this compound or its analogs directly bind to EAAT2.
Nicotinic Acetylcholine Receptors (e.g., α7):
The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel involved in cognitive processes, and it is a therapeutic target for various neurological disorders. mdpi.com Ligand binding assays, often using radiolabeled antagonists like α-bungarotoxin, are employed to screen for compounds that bind to the α7 nAChR. mdpi.com While there is no specific data for this compound, the diverse chemical space of pyridazine derivatives makes them candidates for interaction with nAChRs.
Functional Assays in Cell-Based Systems (e.g., FLIPR)
Nicotinic Acetylcholine Receptors (e.g., α7):
Functional assays are critical to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or allosteric modulator. For ligand-gated ion channels like the α7 nAChR, high-throughput screening methods such as the Fluorometric Imaging Plate Reader (FLIPR) assay are commonly used. researchgate.net The FLIPR assay measures changes in intracellular calcium levels upon receptor activation. A compound's effect on the α7 nAChR can be characterized by its ability to elicit a calcium response on its own (agonist), block the response to a known agonist (antagonist), or potentiate the response to an agonist (positive allosteric modulator). Such functional assays would be required to characterize the activity of this compound at the α7 nAChR.
In Vitro Antimicrobial Activity and Resistance Mechanism Studies
The pyridazine scaffold is present in a number of compounds with demonstrated antimicrobial properties.
In Vitro Antimicrobial Activity:
Numerous studies have reported the synthesis and evaluation of pyridazine derivatives against a variety of bacterial and fungal strains. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govdntb.gov.uabiomedpharmajournal.org For example, certain pyridazinone derivatives have demonstrated excellent antibacterial activity against Staphylococcus pyogenes (Gram-positive) and Escherichia coli (Gram-negative). biomedpharmajournal.org The antimicrobial efficacy is often dependent on the specific substitutions on the pyridazine ring. nih.govresearchgate.net The minimum inhibitory concentration (MIC) is a key parameter determined in these studies to quantify the potency of the antimicrobial agent.
Resistance Mechanism Studies:
The development of resistance to antimicrobial agents is a major public health concern. Understanding the mechanisms by which microorganisms develop resistance to a particular class of compounds is crucial for their continued therapeutic use. For pyridazine-based antimicrobials, potential resistance mechanisms could include enzymatic degradation of the compound, modification of the drug target, or increased efflux of the drug from the bacterial cell. To date, specific studies on the mechanisms of resistance to this compound or its close analogs have not been extensively reported. Such studies would be an important area for future research to assess the long-term viability of this class of compounds as antimicrobial agents.
Data Tables
Table 1: In Vitro Antimicrobial Activity of Selected Pyridazinone Derivatives
| Compound | Bacterial Strain | Activity | Reference |
| Derivative IIIa | S. pyogenes (Gram +ve) | Excellent | biomedpharmajournal.org |
| Derivative IIIa | E. coli (Gram -ve) | Excellent | biomedpharmajournal.org |
| Derivative IIId | A. niger | Very Good | biomedpharmajournal.org |
| Derivative IIId | C. albicans | Very Good | biomedpharmajournal.org |
Assessment against Bacterial Strains (Gram-Positive and Gram-Negative)
Derivatives of the 6-phenylpyridazine core have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. While specific data for this compound is not extensively available, studies on analogous structures provide insight into their potential efficacy.
A series of novel pyridazinone derivatives were evaluated for their in vitro antibacterial activities against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa, and Salmonella typhimurium. The results, presented as minimum inhibitory concentration (MIC) values, indicated that many of the tested compounds exhibited moderate to significant activity. For instance, certain derivatives were found to be particularly effective against Gram-positive bacteria, with one compound showing an MIC value of 4.52 μM against MRSA. Another analog demonstrated potent activity against Gram-negative bacteria, with MICs of 3.74 and 7.48 μM against A. baumannii and P. aeruginosa, respectively.
The antimicrobial activity of various pyridazine derivatives has been a subject of extensive research. For example, some 6-phenyl-2,3,4,5-tetrahydro pyridazin-3-one derivatives have shown excellent activity against both Staphylococcus pyogenes (Gram-positive) and E. coli (Gram-negative). Similarly, other synthesized pyridazine compounds have been reported to possess significant activity against a range of pathogens. The structural diversity within the pyridazine class allows for a broad spectrum of antibacterial action.
| Compound Type | Bacterial Strain | Activity (MIC in µM) |
|---|---|---|
| Pyridazinone Derivative 1 | S. aureus (MRSA) | 4.52 |
| Pyridazinone Derivative 2 | A. baumannii | 3.74 |
| Pyridazinone Derivative 2 | P. aeruginosa | 7.48 |
| Pyridazinone Derivative 3 | E. coli | 7.8 |
| Pyridazinone Derivative 3 | S. typhimurium | 7.8 |
Investigation of Antifungal and Antiviral Potential
The therapeutic potential of pyridazine derivatives extends to antifungal and antiviral applications. Research has shown that compounds containing the pyridazine nucleus can inhibit the growth of various fungal pathogens and restrict viral replication.
In terms of antifungal activity, a number of pyridazinone derivatives have been synthesized and tested against fungal species such as Candida albicans, Aspergillus niger, and Trichophyton rubrum. These studies have indicated that certain pyridazine compounds exhibit mild to potent antifungal effects, comparable to standard reference drugs. The specific structural features of these molecules play a crucial role in determining their antifungal efficacy.
Regarding antiviral potential, various pyridazine derivatives have been evaluated for their activity against a range of viruses. For instance, certain novel 2-benzoxyl-phenylpyridine derivatives have demonstrated potent antiviral activities against both Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7) at non-cytotoxic concentrations. mdpi.com Some compounds exhibited stronger inhibitory effects than the control drug, ribavirin. mdpi.com Another study on new pyridazine derivatives reported anti-Hepatitis A Virus (HAV) activity for some of the synthesized compounds. nih.gov
Mechanistic Exploration of Antimicrobial Action (e.g., Cell Wall, DNA Gyrase)
The antimicrobial effects of pyridazine derivatives are believed to stem from their interaction with essential cellular components in pathogens. One of the primary proposed mechanisms of action is the inhibition of DNA gyrase. researchgate.net
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-validated target for antibacterial drugs. nih.gov The inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death. Several studies have identified pyridazine analogs as potent inhibitors of DNA gyrase. For example, a series of pyrazole (B372694) derivatives were shown to strongly inhibit Staphylococcus aureus and Bacillus subtilis DNA gyrase, with IC50 values as low as 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov The correlation between the MIC values and the IC50 values in these studies suggests that the inhibition of DNA gyrase is a key mechanism behind the antibacterial activity of these compounds. nih.gov
While DNA gyrase inhibition is a prominent theory, other mechanisms may also be at play. These could include the disruption of the bacterial cell wall or interference with other crucial metabolic pathways. mdpi.com The precise mechanism of action can vary depending on the specific chemical structure of the pyridazine derivative.
Cellular Antiproliferative Activity and Related Mechanisms
In addition to their antimicrobial properties, pyridazine derivatives have demonstrated significant potential as antiproliferative agents, making them promising candidates for cancer chemotherapy.
Assays in Cancer Cell Lines (e.g., IC50 determination within in vitro context)
Numerous studies have evaluated the in vitro cytotoxic activity of pyridazine analogs against a variety of human cancer cell lines. These assays typically involve determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
For example, a series of new 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones were synthesized and tested for their antiproliferative activity against 60 human cancer cell lines. nih.gov Several of these compounds showed remarkable activity, with GI50 (50% growth inhibition) values of less than 1 μM on numerous cell lines. nih.gov In another study, new pyrazoline derivatives bearing a phenyl pyridazine core were screened for their antiproliferative activities against lung (A549), liver (HepG-2), intestinal (CaCo-2), and breast (MCF-7) cancer cell lines. nih.gov Some of these compounds exhibited promising results, with one derivative showing IC50 values of 8.33, 1.67, and 10 μM against HepG-2, MCF-7, and CaCo-2 cancer cell lines, respectively. nih.gov
| Compound Type | Cancer Cell Line | Activity (IC50/GI50 in µM) |
|---|---|---|
| Pyrazoline derivative with phenyl pyridazine core | HepG-2 (Liver) | 8.33 |
| Pyrazoline derivative with phenyl pyridazine core | MCF-7 (Breast) | 1.67 |
| Pyrazoline derivative with phenyl pyridazine core | CaCo-2 (Intestinal) | 10 |
| 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-one | Various (36 cell lines) | < 1 |
Investigation of Apoptosis Induction and Cell Cycle Arrest
The antiproliferative effects of many pyridazine derivatives are attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
Mechanistic studies have shown that the antiproliferative activity of certain pyrazoline derivatives with a phenyl pyridazine core is due to the induction of apoptosis rather than necrosis. nih.gov One particular compound demonstrated a five-fold increase in caspase-3 activity, indicating that the apoptotic pathway proceeds via caspase-3 activation. nih.gov Apoptosis induction has also been observed with other pyridazine analogs, often visualized through morphological changes in cancer cells and confirmed by assays such as FACS analysis. researchgate.net
In addition to inducing apoptosis, many pyridazine-based compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. For instance, a novel imidazo[1,2-a]pyridine (B132010) derivative was found to induce a significant G2/M cell cycle arrest in melanoma and cervical cancer cell lines. nih.gov This arrest was associated with a decrease in the level of cyclin B1, a key regulatory protein of the cell cycle. nih.gov Similarly, other studies have reported that pyridazine analogs can cause cell cycle arrest at different phases, such as the G1/S or G2/M checkpoints, often mediated by their effects on cyclin-dependent kinases (CDKs) and their inhibitors. iiarjournals.orgmdpi.com
Molecular Pathways Involved in Antiproliferative Effects
The induction of apoptosis and cell cycle arrest by pyridazine derivatives is orchestrated through their modulation of various molecular signaling pathways that are often dysregulated in cancer.
One of the key pathways implicated in the action of these compounds is the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival and proliferation. nih.gov Inhibition of this pathway can lead to an increase in the expression of pro-apoptotic proteins like p53 and BAX. nih.gov Indeed, studies have shown that certain imidazo[1,2-a]pyridines can inhibit the AKT/mTOR pathway in cancer cells. nih.gov
Furthermore, the apoptotic effects of pyridazine analogs can be mediated through the intrinsic mitochondrial pathway. This is often characterized by a disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases and triggers the apoptotic cascade.
Structure-Activity Relationship (SAR) Analysis from In Vitro Data
The exploration of the structure-activity relationship (SAR) for this compound and its analogs is fundamental to understanding their biological activity. In vitro studies have been instrumental in dissecting how specific structural features of the pyridazine scaffold and its substituents contribute to potency and selectivity.
Elucidation of Essential Structural Elements for Activity
The biological activity of this class of compounds is intrinsically linked to several core structural components: the pyridazine ring, the phenyl substituent at the C6 position, and the aminoethanol side chain at the C3 position.
The Pyridazine Core: The pyridazine heterocycle is a privileged scaffold in medicinal chemistry. nih.gov Its defining feature is the presence of two adjacent nitrogen atoms, which endows the ring with unique physicochemical properties. These include a high dipole moment, weak basicity, and a significant capacity for dual hydrogen bonding, which can be critical for interactions with biological targets. nih.gov The pyridazine ring's ability to engage in π-π stacking interactions further contributes to its role in molecular recognition. nih.gov
The 6-Phenyl Group: The phenyl ring attached to the 6-position of the pyridazine core is a crucial element for the activity of many analogs. nih.gov This group is believed to occupy a hydrophobic pocket within the target protein's binding site, contributing significantly to the binding affinity through van der Waals and hydrophobic interactions. The orientation and substitution of this phenyl ring can dramatically influence the compound's potency.
The 3-Amino Linker: The amino group at the C3 position serves as a critical linker, connecting the pyridazine core to the side chain. More importantly, it acts as a hydrogen bond donor, a common feature in kinase inhibitors that interact with the hinge region of the ATP-binding pocket. tandfonline.com The 3-amino-6-aryl-pyridazine framework has been specifically identified as a key structural motif for achieving high efficacy and selectivity in certain target classes. nih.gov
The Ethan-1-ol Side Chain: The 2-aminoethan-1-ol side chain provides an additional point of interaction. The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in the target protein. This can enhance binding affinity and contribute to the compound's selectivity profile.
Impact of Substituent Effects on Biological Potency and Selectivity
Modifications to the core structure of this compound have a profound impact on biological activity. SAR studies have focused on varying substituents on both the 6-phenyl ring and the pyridazine core to optimize potency and selectivity.
The position and nature of substituents on the phenyl ring are critical determinants of activity. For instance, in studies of related picolinic acid derivatives, it was found that substituents at the 2- and 4-positions of the phenyl ring led to superior inhibitory activity compared to those at the 3-position. mdpi.com Furthermore, the electronic properties of the substituents play a significant role. While electron-donating groups have been shown to increase cellular potency in some series, both strong electron-withdrawing and electron-donating groups can sometimes diminish activity. mdpi.comacs.org
In a series of 6-(4-substitutedphenyl)-3-pyridazinone derivatives evaluated for vasorelaxant activity, the nature of the substituent on the phenyl ring markedly affected potency. nih.gov For example, a nitro-substituted derivative (Compound 2j ) and a bromo-substituted derivative (Compound 2e ) showed significantly higher activity compared to other analogs. nih.gov
| Compound ID | Core Structure | R (Substituent on 6-Phenyl Ring) | Observed In Vitro Activity Trend |
|---|---|---|---|
| Analog A | 6-Phenylpyridazin-3-amine | -H (Unsubstituted) | Baseline Activity |
| Analog B | 6-Phenylpyridazin-3-amine | 4-Bromo | Increased Potency nih.gov |
| Analog C | 6-Phenylpyridazin-3-amine | 4-Nitro | Significantly Increased Potency nih.gov |
| Analog D | 6-Phenylpyridazin-3-amine | 4-Methoxy | Moderate Potency |
| Analog E | 6-Phenylpyridazin-3-amine | 4-Methyl | Variable, often shows good potency acs.org |
Investigation of Off-Target Interactions and Selectivity Profiles in vitro
A critical aspect of drug discovery is ensuring that a compound interacts selectively with its intended target to minimize the potential for off-target effects. For pyridazine-based compounds, particularly those designed as kinase inhibitors, in vitro selectivity profiling is a standard and essential step.
These investigations typically involve screening the compound against a large panel of kinases, often hundreds, to map its interaction profile. nih.govresearchgate.net Such broad profiling can reveal unintended interactions (off-targets) and quantify the compound's selectivity. For example, a series of imidazo[1,2-b]pyridazines were found to be highly selective inhibitors of PIM kinases, showing cross-reactivity with only one other kinase when tested against a panel of 50. semanticscholar.org This high degree of selectivity is often attributed to unique binding modes that are not typical of conventional ATP-competitive inhibitors. semanticscholar.org
Similarly, a pyrazolopyridazine compound was identified as a remarkably uni-specific inhibitor of the insulin receptor (IR), showing minimal inhibition of over 289 other kinases at the tested concentration. researchgate.net The selectivity of such compounds is crucial, as inhibiting closely related kinases can lead to undesirable biological consequences.
The inherent physicochemical properties of the pyridazine ring may also contribute to a favorable selectivity profile by reducing interactions with promiscuous targets like the hERG potassium channel. nih.gov The data gathered from these in vitro selectivity screens are vital for predicting the potential for off-target toxicities and for guiding further optimization of lead compounds toward greater target specificity.
| Compound Class | Primary Target(s) | Screening Panel Size | Selectivity Profile Summary |
|---|---|---|---|
| Imidazo[1,2-b]pyridazines | PIM1, PIM2, PIM3 Kinases | 50 Kinases | Highly selective; cross-reacted with only one additional kinase (Cdc-like kinase 1). semanticscholar.org |
| Pyrazolopyridazines | Insulin Receptor (IR) | >290 Kinases | Identified as highly uni-specific, inhibiting IR by 73% with minimal inhibition (<21%) of other kinases. researchgate.net |
| Phthalazine-derived Pyridazines | p38 MAPK | Not Specified | Demonstrated selectivity over other kinases through specific H-bonding interactions. nih.gov |
| Pyrazine-based Analogs | JAK3, ITK | 456 Kinases | Showed high selectivity against other JAK isoforms and a wide kinome panel. nih.gov |
Future Research Directions and Conceptual Applications
Design and Synthesis of Next-Generation Pyridazine (B1198779) Scaffolds
The future of pyridazine chemistry lies in the creation of novel scaffolds with enhanced or entirely new properties. The pyridazine ring is an attractive heterocycle for drug design due to its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity. nih.gov Building upon the 2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol framework, next-generation scaffolds can be designed by systematically modifying its core components.
Key strategies include:
Bioisosteric Replacement: Replacing the phenyl group with other aromatic or heteroaromatic rings (e.g., thiophene, pyridine, pyrazole) to modulate properties like solubility, lipophilicity, and metabolic stability. This can alter the molecule's interaction with biological targets.
Side-Chain Elaboration: Extending or constraining the amino-ethanol side chain. Cyclization of the side chain could lead to more rigid structures, such as piperazine or morpholine derivatives, which can improve binding affinity and selectivity for specific targets.
Core Ring Functionalization: Introducing diverse substituents (e.g., halogens, trifluoromethyl, cyano groups) onto the pyridazine or phenyl rings. These modifications can fine-tune the electronic properties of the molecule and introduce new vectors for target interaction. The planar configuration of the pyridazine ring promotes efficient π-π stacking interactions, which can be influenced by such substitutions. researchgate.net
Table 1: Conceptual Modifications to the this compound Scaffold
| Modification Area | Example Substituent (R) | Potential Impact on Properties |
| Phenyl Ring | R = 4-Cl | Increases lipophilicity; introduces halogen bonding potential. |
| R = 4-OCH₃ | Increases polarity; potential H-bond acceptor. | |
| R = 4-CF₃ | Enhances metabolic stability; strong electron-withdrawing effects. | |
| Amino-ethanol Chain | Cyclization to morpholine | Increases rigidity; improves pharmacokinetic profile. |
| Replacement with propan-1,3-diol | Alters spacing and flexibility for target binding. | |
| Pyridazine Ring | Addition of a methyl group | Modulates electronics and steric profile. |
Development of Advanced Methodologies for Pyridazine Research
Advancing the study of pyridazines requires not only new molecules but also new methods for their synthesis and analysis. Modern synthetic organic chemistry offers numerous tools that can be applied to the synthesis of derivatives of this compound.
Future methodological developments could focus on:
Catalytic C-H Activation: Directly functionalizing the C-H bonds on the phenyl or pyridazine rings would provide a more efficient and atom-economical way to create a library of derivatives, bypassing the need for pre-functionalized starting materials.
Flow Chemistry: Utilizing microreactor technology for the synthesis of pyridazine analogues can offer improved reaction control, enhanced safety for handling hazardous reagents, and streamlined scalability from discovery to production phases.
One-Pot Reactions: Designing multi-component reactions where the core pyridazine structure is assembled and functionalized in a single synthetic operation. This approach significantly improves efficiency and reduces waste compared to traditional multi-step syntheses. researchgate.net
Exploration of Novel Biological Targets for Pyridazine-Based Chemical Probes
Pyridazine derivatives are known to possess a wide spectrum of biological activities, making them valuable scaffolds in medicinal chemistry. nih.govresearchgate.net The compound this compound can serve as a starting point for developing chemical probes to investigate new or underexplored biological targets.
Potential research avenues include:
Kinase Inhibitor Scaffolds: The aminopyridazine core is a common feature in many kinase inhibitors. By modifying the peripheral groups, this scaffold can be tailored to target specific kinases involved in cancer or inflammatory diseases.
Neuroreceptor Modulators: The nitrogen-containing heterocyclic structure is prevalent in centrally active agents. Derivatives could be designed to interact with novel targets in the central nervous system, potentially leading to new treatments for neurological and psychiatric disorders.
Probes for Epigenetic Targets: Designing molecules that can selectively bind to and modulate the activity of enzymes involved in epigenetic regulation, such as histone deacetylases or methyltransferases, represents a frontier in drug discovery.
Application of this compound as a Synthetic Intermediate or Scaffold for New Compounds
The inherent reactivity of this compound makes it a valuable building block for more complex molecules. The primary alcohol and secondary amine functionalities are key handles for synthetic elaboration.
Derivatization of the Hydroxyl Group: The -OH group can be easily converted into esters, ethers, or carbamates, allowing for the attachment of a wide variety of functional groups to probe structure-activity relationships or improve pharmacokinetic properties.
Derivatization of the Amino Group: The secondary amine can be acylated, alkylated, or used in reductive amination reactions to build more complex side chains or to link the scaffold to other molecules of interest, such as peptides or fluorescent tags.
Scaffold for Combinatorial Libraries: The compound is an ideal starting material for the parallel synthesis of a large library of analogues. By reacting the amino or alcohol groups with a diverse set of building blocks, thousands of related compounds can be generated and screened for biological activity, accelerating the discovery process.
Integration of Experimental and Computational Approaches for Rational Design
The future of drug design and materials science relies heavily on the synergy between experimental synthesis and computational modeling. For this compound and its derivatives, this integrated approach can guide research and reduce the trial-and-error inherent in traditional discovery.
Molecular Docking and Virtual Screening: Computational models of biological targets can be used to predict how well potential derivatives will bind. This allows researchers to prioritize the synthesis of compounds that are most likely to be active.
Quantum Mechanical Calculations: These methods can be used to understand the electronic properties of the pyridazine scaffold, such as its dipole moment and hydrogen bonding potential, which are crucial for molecular recognition. nih.gov
ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This helps in designing molecules with better drug-like properties from the outset, reducing late-stage failures.
Table 2: Computational and Experimental Synergy in Pyridazine Research
| Research Phase | Computational Approach | Experimental Validation |
| Hit Identification | Virtual screening of pyridazine libraries against a protein target. | Synthesis of top-scoring compounds and in vitro binding assays. |
| Lead Optimization | Predicting metabolic weak spots and designing modifications. | In vitro metabolic stability assays with liver microsomes. |
| Mechanism of Action | Molecular dynamics simulations to study binding pose and interactions. | X-ray co-crystallography of the compound bound to the target protein. |
Broader Impact and Unexplored Research Avenues in Heterocyclic Chemistry
The study of compounds like this compound contributes to the broader field of heterocyclic chemistry, a cornerstone of modern science. Nitrogen-containing heterocycles are fundamental components of many approved drugs and natural products. mdpi.com
Unexplored avenues include:
Development of Novel Agrochemicals: The pyridazine core is present in some herbicides and insecticides. New derivatives could lead to more effective and environmentally benign crop protection agents.
Materials Science Applications: The planar, electron-deficient nature of the pyridazine ring makes it a candidate for inclusion in organic electronic materials, such as organic light-emitting diodes (OLEDs) or semiconductors. liberty.edu
Supramolecular Chemistry: The hydrogen bonding and π-stacking capabilities of the pyridazine scaffold can be exploited to design self-assembling molecular systems with unique architectures and functions. The continued exploration of less common heterocyclic systems, like pyridopyridazines, is crucial for uncovering novel chemical space and expanding the toolbox available to chemists and biologists. mdpi.comscirp.org
Q & A
Q. What synthetic routes are recommended for 2-[(6-Phenylpyridazin-3-yl)amino]ethan-1-ol?
The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. Key steps include:
- Pyridazine Core Formation : Reacting phenyl-substituted precursors under controlled conditions to form the pyridazine ring.
- Aminoethanol Functionalization : Introducing the ethanolamine moiety via coupling reagents (e.g., EDC/HOBt) or nucleophilic attack under inert atmospheres. Optimization of temperature, solvent (e.g., DMF or THF), and catalysts (e.g., palladium for cross-coupling) is critical for yield and purity .
Q. How should this compound be characterized using spectroscopic methods?
Standard characterization includes:
- NMR Spectroscopy : H and C NMR to confirm the presence of the pyridazine ring, phenyl group, and ethanolamine chain (e.g., δ ~4.0 ppm for -CHOH) .
- IR Spectroscopy : Peaks for N-H (~3300 cm) and O-H (~3400 cm) stretches .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z ~268) .
Q. What are the key physicochemical properties to consider during experimental design?
- Solubility : Polar solvents (e.g., methanol, DMSO) are preferred due to the hydroxyl and amino groups.
- Stability : Susceptibility to oxidation requires storage under nitrogen and avoidance of light .
Advanced Research Questions
Q. How can contradictions in spectroscopic data be resolved during characterization?
Discrepancies in NMR or IR spectra may arise from tautomerism or impurities. Strategies include:
Q. What side reactions occur during synthesis, and how can they be mitigated?
Common issues include:
- Oxidation of Ethanolamine : The hydroxyl group may oxidize to a ketone; use reducing agents (e.g., NaBH) or inert atmospheres .
- Ring Substitution Competing Reactions : Optimize stoichiometry and reaction time to minimize byproducts like halogenated derivatives .
Q. How can the compound’s interaction with biological targets be determined?
Mechanistic studies require:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to receptors/enzymes.
- Molecular Docking : Computational modeling to predict binding modes (e.g., π-π stacking with pyridazine and hydrogen bonding via -OH/NH) .
Q. What strategies ensure enantiomeric purity in asymmetric synthesis?
Q. How does the compound react under varying oxidative/reductive conditions?
Systematic analysis involves:
- Controlled Oxidation : Testing with KMnO or CrO to identify ketone or carboxylic acid derivatives.
- Reduction with NaBH/LiAlH : Monitor formation of amine intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
